Phenyl-β-D-galactopyranoside: A Comprehensive Technical Guide to its Physical Properties and Solubility
Phenyl-β-D-galactopyranoside: A Comprehensive Technical Guide to its Physical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl-β-D-galactopyranoside is a glycoside of significant interest in biochemical and pharmaceutical research. It serves as a valuable substrate for β-galactosidase, an enzyme crucial in various biological processes and a common reporter gene in molecular biology. Understanding its fundamental physical and chemical characteristics, particularly its solubility, is paramount for its effective application in experimental design, from enzyme kinetics and inhibitor screening to its potential use in drug delivery systems. This guide provides an in-depth analysis of the physical properties and solubility of phenyl-β-D-galactopyranoside, offering a critical resource for researchers in the field.
Molecular Structure and Core Physicochemical Properties
Phenyl-β-D-galactopyranoside, with the molecular formula C₁₂H₁₆O₆ and a molecular weight of 256.25 g/mol , consists of a galactose sugar moiety linked to a phenyl group via a β-glycosidic bond.[1][2][3] This structure imparts a specific set of physical properties that dictate its behavior in various experimental settings.
Table 1: Key Physical Properties of Phenyl-β-D-galactopyranoside
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₆O₆ | [1][2][3][4] |
| Molecular Weight | 256.25 g/mol | [1][2][3][4] |
| Appearance | White to almost white crystalline powder | [1][4][5][6] |
| Melting Point | 146 - 155 °C | [1][2][4][6][7] |
| Specific Rotation [α]D²⁰ | -40.0° to -44.0° (c=2.3 in H₂O) | [1][5][6][7] |
| logP (Octanol-Water Partition Coefficient) | -0.9 | [3][8] |
The crystalline nature of this compound is indicative of a well-ordered molecular structure. The melting point range suggests a relatively high degree of purity for commercially available preparations. The specific rotation is a critical parameter for confirming the stereochemical integrity of the β-anomer, which is essential for its specific recognition by β-galactosidase. The negative logP value indicates the hydrophilic nature of the molecule, suggesting a preference for aqueous environments over nonpolar organic solvents.[3][8]
Solubility Profile: A Critical Parameter
The solubility of a compound is a cornerstone of its utility in solution-based assays and formulations. The presence of multiple hydroxyl groups on the galactose unit of phenyl-β-D-galactopyranoside contributes to its ability to form hydrogen bonds with polar solvents like water.
Aqueous Solubility
Multiple sources describe the aqueous solubility of phenyl-β-D-galactopyranoside as resulting in a "very faint turbidity".[1][2][6][7][8] This suggests that while it is soluble, it may not form perfectly clear solutions at higher concentrations or that it may have a tendency to form colloidal suspensions. One supplier specifies its solubility in water at a concentration of 2%.[9] For a related compound, 4-aminophenyl β-D-galactopyranoside, a higher solubility of 49.00-51.00 mg/mL in water has been reported.[10]
Solubility in Organic Solvents
Table 2: Solubility of Phenyl-β-D-galactopyranoside and Related Compounds
| Solvent | Phenyl-β-D-galactopyranoside | o-Nitrophenyl β-D-galactopyranoside (ONPG) | 4-Aminophenyl β-D-galactopyranoside |
| Water | "very faint turbidity"[1][2][6][7][8], Soluble at 2%[9] | ~2 mg/mL in PBS (pH 7.2)[11] | 49.00-51.00 mg/mL[10] |
| Ethanol | Data not available | ~0.25 mg/mL[11] | Data not available |
| DMSO | Data not available | ~15 mg/mL[11] | Soluble[12] |
Experimental Protocol for Solubility Determination
To accurately determine the solubility of phenyl-β-D-galactopyranoside in a specific solvent system, a standardized experimental protocol is essential. The following outlines a general method for determining equilibrium solubility.
Principle
This method involves saturating a solvent with the solute (phenyl-β-D-galactopyranoside) and then quantifying the concentration of the dissolved solute in the supernatant after reaching equilibrium.
Materials
-
Phenyl-β-D-galactopyranoside
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
Step-by-Step Methodology
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Preparation of Supersaturated Solutions:
-
Add an excess amount of phenyl-β-D-galactopyranoside to a series of vials. The amount should be visibly more than what is expected to dissolve.
-
Add a known volume of the desired solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. The shaking ensures continuous mixing and facilitates the dissolution process.
-
-
Phase Separation:
-
After the equilibration period, centrifuge the vials at a high speed to pellet the undissolved solid. This step is crucial for separating the saturated solution from the excess solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant from each vial.
-
Dilute the supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of phenyl-β-D-galactopyranoside of known concentrations.
-
Determine the concentration of phenyl-β-D-galactopyranoside in the diluted samples by comparing their analytical response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated supernatant by accounting for the dilution factor. This value represents the equilibrium solubility of phenyl-β-D-galactopyranoside in the tested solvent at the specified temperature.
-
Figure 1: Experimental workflow for determining the equilibrium solubility of Phenyl-β-D-galactopyranoside.
Conclusion
This technical guide provides a consolidated overview of the essential physical properties and solubility characteristics of phenyl-β-D-galactopyranoside. The provided data, compiled from various sources, offers a solid foundation for researchers utilizing this compound. The detailed experimental protocol for solubility determination equips scientists with a practical framework to ascertain its solubility in their specific experimental systems, ensuring accuracy and reproducibility in their research endeavors. A thorough understanding of these fundamental properties is critical for the successful application of phenyl-β-D-galactopyranoside in the diverse fields of biochemistry, molecular biology, and drug development.
References
- Tokyo Chemical Industry Co., Ltd. (n.d.). Phenyl beta-D-Galactopyranoside.
- ChemBK. (2024, April 9). PHENYL B-D-GALACTOSIDE.
- Tokyo Chemical Industry Co., Ltd. (n.d.). フェニルβ-D-ガラクトピラノシド.
- Glycosynth. (n.d.). Phenyl beta-D-galactopyranoside.
- Chem-Impex. (n.d.). Phenyl-β-D-galactopyranoside.
- Grokipedia. (n.d.). Phenyl-β-D-galactopyranoside.
- Sigma-Aldrich. (n.d.). 4-Aminophenyl β-D-galactopyranoside.
- TargetMol. (n.d.). Phenyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside.
- Cayman Chemical. (2022, November 17). o-Nitrophenyl β-D-galactopyranoside.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Phenyl beta-D-Galactopyranoside.
- Thermo Scientific Chemicals. (n.d.). Phenyl beta-D-galactopyranoside, 99%.
- ChemicalBook. (2025, April 17). Phenylgalactoside.
- Sigma-Aldrich. (n.d.). Phenyl-b- D -galactopyranoside = 98 TLC.
- RPI. (n.d.). p-Nitrophenyl-α-D-galactopyranoside, 1 Gram.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Phenyl beta-D-Galactopyranoside.
- National Center for Biotechnology Information. (n.d.). Phenyl-D-galactopyranoside. PubChem Compound Database.
- Wikipedia. (n.d.). Phenyl-D-galactopyranoside.
- Sigma-Aldrich. (n.d.). Phenyl-b- D -galactopyranoside = 98 TLC.
- Fisher Scientific. (n.d.). Phenyl beta-D-galactopyranoside, 99%.
- National Center for Biotechnology Information. (n.d.). Phenyl beta-D-thiogalactopyranoside. PubChem Compound Database.
- J-GLOBAL. (n.d.). Phenyl β-D-galactopyranoside.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Phenyl beta-D-Glucopyranoside.
- TOYOBO. (n.d.). β-GALACTOSIDASE.
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